Product packaging for 1-(3-Ethynylphenyl)ethanone(Cat. No.:CAS No. 139697-98-6)

1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647
CAS No.: 139697-98-6
M. Wt: 144.17 g/mol
InChI Key: UVDLFLCDFUZLBZ-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)ethanone (CAS 139697-98-6) is a high-purity organic compound of significant interest in chemical and pharmaceutical research. With the molecular formula C10H8O and a molecular weight of 144.17 g/mol, this compound serves as a critical synthetic intermediate . Its most prominent documented research application is in the synthesis of complex heterocyclic molecules, specifically as a key building block in the production of Erlotinib . Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer and pancreatic cancer, highlighting the value of this compound in developing innovative cancer therapies . Furthermore, structural analogs featuring the ethynylphenyl moiety are investigated in other research areas, including as potential acetylcholinesterase inhibitors for neurological studies . Researchers should handle this material with care; it is associated with safety warnings regarding skin, eye, and respiratory irritation[citation:2). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O B148647 1-(3-Ethynylphenyl)ethanone CAS No. 139697-98-6

Properties

IUPAC Name

1-(3-ethynylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLFLCDFUZLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569723
Record name 1-(3-Ethynylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139697-98-6
Record name 1-(3-Ethynylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies of 1 3 Ethynylphenyl Ethanone

Direct Synthetic Routes to 1-(3-Ethynylphenyl)ethanone

Established Methodologies for Ethynylphenyl Ketone Formation

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds and is the most established methodology for synthesizing ethynylphenyl ketones. Current time information in Bangalore, IN.libretexts.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The process is characteristically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and co-catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). organic-chemistry.orgacs.org An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is required, often serving as both the base and the solvent. organic-chemistry.orgacs.org

The generally accepted mechanism proceeds via two interconnected catalytic cycles (a palladium cycle and a copper cycle). The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which facilitates the transmetalation step. libretexts.org

To synthesize this compound, this reaction is performed by coupling a 3-haloacetophenone with a suitable terminal alkyne, such as ethynyltrimethylsilane (TMSA), followed by a deprotection step. Using a protected alkyne like TMSA is common to prevent the side reaction of alkyne homocoupling (Glaser coupling), which can be promoted by the copper catalyst. libretexts.org

Comparison of Reaction Conditions and Yields

The conditions for Sonogashira coupling can be fine-tuned to optimize yields and minimize side products. Key variables include the choice of palladium catalyst, ligand, copper source, base, and solvent. While the classic conditions involve a Pd/Cu co-catalyst system, numerous "copper-free" Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling. libretexts.org These copper-free reactions often require more specialized ligands or different bases.

The choice of solvent can also influence reaction outcomes, with polar aprotic solvents like dimethylformamide (DMF) or amines like triethylamine being common. The reaction is typically conducted under anhydrous and anaerobic conditions to protect the catalysts from deactivation. organic-chemistry.org

Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
PdCl₂(PPh₃)₂ / CuIEt₃NToluene40-80Good to Excellent acs.orgnih.gov
Pd(PPh₃)₄ / CuIEt₃N / DMFDMFRoom Temp - 80Good to Excellent acs.org
Pd/C (ligand-free)PiperidineGVL100Good rsc.org
PdCl₂(MeCN)₂K₃PO₄DMF80Good acs.org

This table represents typical conditions for Sonogashira couplings of aryl halides and terminal alkynes. Yields are general and depend on the specific substrates.

Precursor-Based Synthesis and Transformations

An alternative to direct coupling is the synthesis from precursors that are structurally related to the target molecule. This can involve either modifying an existing acetylphenyl derivative or adding an acetyl group to a phenylacetylene (B144264) precursor.

Conversion from Related Acetylphenyl Derivatives

The most common precursor-based synthesis starts with a halogenated acetylphenyl derivative, namely 3-bromoacetophenone or 3-iodoacetophenone. This approach utilizes the Sonogashira coupling described previously, where the halo-acetophenone is a readily available precursor.

The reactivity of the aryl halide in the Sonogashira coupling follows the general trend I > Br > Cl. Aryl iodides are the most reactive and allow for milder reaction conditions, often proceeding at room temperature. Aryl bromides are also effective substrates but may require higher temperatures or more active catalyst systems to achieve good yields. nih.gov

PrecursorAlkyne PartnerCatalyst SystemConditionsYieldReference
3-IodoacetophenoneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N, Toluene, 40°CHigh (>90%) nih.gov
3-BromoacetophenonePhenylacetylenePd(OAc)₂ / Hydrazone LigandK₃PO₄, DMF, 80°CGood (~80%) acs.org
4-BromoacetophenonePhenylacetyleneNS-MCM-41-PdEt₃N, 90°CModerate (~70%) nih.gov

This table compares the reactivity of different halo-acetophenone precursors in Sonogashira coupling reactions.

Synthesis from Halogenated Phenylacetylene Precursors

A conceptually different precursor-based approach involves starting with a halogenated phenylacetylene, such as 1-bromo-3-ethynylbenzene or 1-iodo-3-ethynylbenzene, and subsequently introducing the acetyl group.

One viable method for this transformation is through the formation of an organometallic intermediate. For example, 1-bromo-3-ethynylbenzene can be converted into its corresponding Grignard reagent, 3-ethynylphenylmagnesium bromide, by reacting it with magnesium metal in a dry ether solvent. acechemistry.co.uksciencenotes.org This Grignard reagent, a potent nucleophile, can then be reacted with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form the ketone, this compound. libretexts.orgrsc.org It is crucial to use carefully controlled conditions, as Grignard reagents can react twice with acyl chlorides to produce tertiary alcohols. chemistrysteps.comvaia.com

Another potential, though less common, route is the Friedel-Crafts acylation of phenylacetylene. However, this reaction is often challenging because the ethynyl (B1212043) group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. organic-chemistry.orgsaskoer.ca This deactivation makes it difficult to achieve acylation and often requires harsh conditions, leading to poor regioselectivity and low yields.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative paradigm for driving chemical reactions, using electrical potential to generate reactive intermediates. In the context of alkyne synthesis, electrochemical approaches have been developed for certain transformations, such as the Corey-Fuchs reaction to produce arylalkynes from 2,2-dibromovinyl precursors.

However, direct electrochemical synthesis of this compound via a cross-coupling reaction is not a well-established or commonly reported methodology in the literature. The primary synthetic strategies remain dominated by transition-metal-catalyzed reactions like the Sonogashira coupling. While electrochemistry is used for other transformations of aryl ketones, its application to the direct construction of the this compound framework is not prominent.

Reductive Coupling Reactions of Carbonyl Compounds

Reductive coupling of carbonyl compounds is a powerful method for carbon-carbon bond formation, often leading to the synthesis of vicinal diols or olefins. arkat-usa.org These reactions are crucial in the construction of complex molecular skeletons found in many natural and synthetic products. arkat-usa.org Low-valent metal reagents, particularly titanium, are widely used to promote these transformations. arkat-usa.orgiastate.edu

In the context of this compound, its carbonyl group can participate in reductive coupling reactions. For instance, the direct transfer of an electron to the carbonyl group can initiate coupling. researchgate.net Research has shown that m-substituted ketones, such as this compound, can undergo carbonyl-carbonyl coupling to yield 2,3-bis(3-substitutedphenyl)butane-2,3-diols. researchgate.net

Titanium-based pinacol (B44631) coupling reactions have been extensively studied and employed in the synthesis of complex molecules. iastate.edu A low-valent titanium(II) tetratolylporphyrin complex has been shown to react with various aryl ketones to afford reductive coupling products, specifically Ti(IV) diolato complexes. iastate.edu While aliphatic ketones are often unreactive in this system, they can be cross-coupled with aryl ketones. iastate.edu This suggests the potential for cross-coupling reactions involving this compound and other carbonyl compounds.

The table below summarizes representative reductive coupling reactions of carbonyl compounds, indicating the types of products formed.

Reactant(s)Reagent/CatalystProduct TypeReference
m-Substituted KetonesElectron Transfer2,3-bis(3-substitutedphenyl)butane-2,3-diols researchgate.net
Aryl Ketones(TTP)Ti(η2-PhC≡CPh)Ti(IV) diolato complexes iastate.edu
Aryl Ketones + Aliphatic Ketones(TTP)Ti(η2-PhC≡CPh)Cross-coupled diolato complexes iastate.edu
Aromatic Aldehydes and KetonesCobalt Nanoparticles1,2-diols arkat-usa.org

Electrocatalytic Strategies in Organic Synthesis

Electrocatalytic methods are gaining prominence in organic synthesis as they align with the principles of green chemistry by often avoiding the need for chemical oxidants and utilizing electricity as a "mass-free" reagent. researchgate.net These strategies can be applied to a variety of transformations, including the synthesis and modification of compounds like this compound.

Transition metal catalysts can be regenerated using electricity, enhancing the atom economy of reactions. researchgate.net For instance, the electrochemical synthesis of heterocyclic compounds catalyzed by transition metal salts has been a subject of significant research. researchgate.net Furthermore, electrocatalytic approaches have been developed for C-H/S-H cross-coupling reactions, which could be relevant for the derivatization of the aromatic ring of this compound. researchgate.net

The electrochemical behavior of similar compounds, such as 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone, has been studied extensively. growingscience.comresearchgate.netjst.go.jp These studies often involve modifying electrodes with the compound of interest to catalyze other reactions, demonstrating the electrochemical activity of the ethynylphenyl ethanone (B97240) scaffold. researchgate.netjst.go.jp This suggests that this compound could also be employed in the development of modified electrodes for various electrocatalytic applications.

The following table highlights different electrocatalytic strategies and their applications.

StrategyApplicationKey FeaturesReference
Transition Metal CatalysisSynthesis of HeterocyclesRegeneration of active metal catalyst by electricity. researchgate.net
Direct Dehydrogenative CouplingC-H/S-H Cross-CouplingFormation of aryl sulfides. researchgate.net
Modified ElectrodesElectrocatalytic OxidationCatalyzing the oxidation of other substrates (e.g., hydrazine, ascorbic acid). researchgate.netjst.go.jp
Cathodic ReductionReductive Coupling ReactionsFormation of C-C bonds without external oxidants. nih.gov

Multicomponent Reaction (MCR) Strategies for Analogues

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org This approach is valued for its atom economy, time and energy savings, and its ability to rapidly generate molecular diversity, making it a powerful tool in drug discovery and organic synthesis. nih.govxjenza.org

The functional groups of this compound, the ketone and the terminal alkyne, are both excellent handles for participation in various MCRs to create a library of diverse analogues. For instance, the ketone can react with amines and isocyanides in Ugi or Passerini reactions. beilstein-journals.org The terminal alkyne is a classic substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a type of MCR, to form triazoles. nih.gov

Several named MCRs could be employed to synthesize analogues from this compound:

Hantzsch Dihydropyridine Synthesis: The ketone functionality could potentially be used in a Hantzsch-type reaction with a β-ketoester and ammonia (B1221849) or an amine to produce dihydropyridines. nih.govbeilstein-journals.org

Biginelli Reaction: This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov While not directly applicable to the ketone of this compound, modifications or related MCRs might be developed.

A³ Coupling (Aldehyde-Alkyne-Amine): The ethynyl group of this compound is a prime candidate for A³ coupling reactions with an aldehyde and an amine to generate propargylamines. nih.gov

The table below lists some MCRs and their potential for creating analogues of this compound.

MCR NameReacting Functional GroupPotential AnalogueReference
Ugi ReactionKetoneα-Acylaminoamides beilstein-journals.org
Passerini ReactionKetoneα-Acyloxy carboxamides beilstein-journals.org
Hantzsch ReactionKetoneDihydropyridines nih.govbeilstein-journals.org
A³ CouplingAlkynePropargylamines nih.gov
CuAAC "Click" ReactionAlkyne1,2,3-Triazoles nih.gov

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. xjenza.orgimist.ma This is achieved through principles such as waste prevention, atom economy, and the use of safer solvents and catalysts. imist.ma

Solvent-Free or Green Solvent-Based Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. rsc.org Solvent-free reactions, also known as solid-state reactions or neat reactions, offer significant environmental benefits. rsc.orgdergipark.org.tr These reactions can be promoted by various techniques, including grinding, microwave irradiation, or ultrasound. rsc.orgorganic-chemistry.org For instance, microwave-assisted solvent-free synthesis has been shown to be an efficient method for producing N-substituted aldimines from aromatic aldehydes and non-volatile amines. organic-chemistry.org

The synthesis of hybrid zeolites has been achieved through a solvent-free method involving grinding and heating of reactants, demonstrating the feasibility of this approach for producing crystalline materials. researchgate.net In the context of this compound, its synthesis or subsequent derivatization could be designed to occur under solvent-free conditions, potentially with microwave or ultrasonic assistance to improve reaction rates and yields.

When a solvent is necessary, green solvents such as water, ethanol, or ionic liquids are preferred. imist.ma For example, the synthesis of various heterocyclic compounds has been successfully carried out in aqueous media. imist.ma

The following table provides examples of green synthetic methodologies.

MethodologyDescriptionAdvantagesReference
Solvent-Free SynthesisReactions conducted without a solvent, often using grinding, microwave, or ultrasound.Reduced waste, lower cost, often faster reaction times. rsc.orgdergipark.org.trorganic-chemistry.org
Aqueous Media SynthesisUsing water as the reaction solvent.Non-toxic, inexpensive, environmentally benign. imist.ma
Green SolventsUse of environmentally friendly solvents like ethanol.Reduced toxicity and environmental impact compared to traditional organic solvents. imist.ma

Catalyst Efficiency and Recyclability

Efficient and recyclable catalysts are cornerstones of green chemistry. nih.gov They allow for lower energy consumption, reduced waste, and cost-effective chemical processes. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles. organic-chemistry.orgresearchgate.net

For reactions involving the alkyne group of this compound, such as cycloaddition reactions, recyclable copper catalysts have been developed. For example, a silica-supported copper(I) catalyst has been shown to be effective for the cycloaddition of azides and alkynes and can be reused for multiple cycles with minimal loss of activity. organic-chemistry.org Similarly, immobilized copper nanoparticles in aluminum oxyhydroxide have demonstrated high catalytic activity and recyclability. organic-chemistry.org

Metal-organic frameworks (MOFs) are another class of materials that can serve as efficient and recyclable catalysts. acs.org Their high surface area and tunable porosity make them ideal for catalytic applications. For instance, a hafnium-based MOF has been shown to be an efficient and recyclable catalyst for CO2 fixation and epoxide activation. acs.org

The table below highlights examples of efficient and recyclable catalysts.

Catalyst TypeApplicationKey FeaturesReference
Silica-Supported Copper(I)Azide-Alkyne CycloadditionRecyclable for up to 10 cycles with minimal copper leaching. organic-chemistry.org
Immobilized Copper NanoparticlesAzide-Alkyne CycloadditionRecyclable for up to five times without significant loss of activity. organic-chemistry.org
N-Sulfonic Acid Poly(4-vinylpyridinium) ChlorideSynthesis of DihydropyrimidinonesHeterogeneous catalyst, recyclable for at least five times. researchgate.net
Hafnium-Based MOFEpoxide Activation, CO2 FixationRecyclable with no considerable loss of activity or structural deterioration. acs.org

Applications in Advanced Chemical Synthesis

Building Block in Organic Synthesis

1-(3-Ethynylphenyl)ethanone is a key intermediate in organic synthesis due to the reactivity of its terminal alkyne. This functional group readily participates in a variety of coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is fundamental for constructing more complex arylalkyne structures. The presence of the ketone group further enhances its utility, allowing for subsequent modifications or the introduction of additional molecular complexity.

Precursor for Complex Organic Molecules

The dual functionality of this compound makes it an ideal starting material for the synthesis of complex organic molecules. The ethynyl (B1212043) group can be transformed through various reactions, including cycloadditions and coupling reactions, while the ketone can undergo reactions such as reduction, oxidation, or condensation to build more elaborate structures. For instance, the reduction of the ketone to a secondary alcohol, followed by further reactions of the ethynyl group, allows for the creation of chiral centers and the assembly of intricate three-dimensional molecules. A study demonstrated the enantioselective tandem reaction involving the asymmetric transfer hydrogenation of the ketone followed by a Sonogashira coupling of the alkyne, showcasing the compound's potential in synthesizing chiral propargyl alcohols. aminer.org

Scaffolds for Heterocyclic Synthesis

The reactivity of the ethynyl and acetyl groups in this compound makes it a valuable scaffold for the construction of a variety of heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in natural products and pharmaceuticals.

Substituted pyrroles can be synthesized from ethynyl ketones through various methods, with the Paal-Knorr synthesis being a prominent example. wikipedia.orgrhhz.net This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into a suitable precursor. For instance, the hydration of the alkyne can lead to a 1,3-diketone, which can then be transformed into a 1,4-dicarbonyl compound. More direct methods involve the reaction of ethynyl ketones with amines and other reagents to construct the pyrrole (B145914) ring. nih.govacs.org For example, the reaction of azirinyl ethynyl ketones with 1,3-diketones has been shown to produce α-C(O)C≡CR substituted NH-pyrroles. nih.govacs.org

Table 1: Synthesis of Pyrrole Derivatives from Ethynyl Ketones

Precursor Reagents and Conditions Product Yield (%) Reference
Azirinyl ethynyl ketones 1,3-Diketones α-C(O)C≡CR substituted NH-pyrroles 45-85 acs.org

The terminal alkyne of this compound is perfectly suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various organic azides in the presence of a copper(I) catalyst, a diverse library of triazole derivatives can be synthesized. These reactions are typically high-yielding and tolerate a wide range of functional groups. nih.govresearchgate.netrsc.org

Table 2: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

Alkyne Azide (B81097) Catalyst/Conditions Product Yield (%) Reference
Phenylacetylene (B144264) Phenyl azide Cu/C, DCM, 110°C, Flow 1,4-Diphenyl-1H-1,2,3-triazole 96.2 (isolated) researchgate.net
Aromatic alkynes Aromatic azides CuI, Microwave irradiation 1,4-Disubstituted-1,2,3-triazoles Good nih.gov

Oxazoles can be synthesized from terminal alkynes like this compound through several methodologies. One common approach involves the reaction of a terminal alkyne with an amide in the presence of a suitable catalyst. For instance, a one-pot reaction of propargylic alcohols with amides using sequential ruthenium and gold catalysts has been shown to produce substituted oxazoles with complete regioselectivity. rsc.orgnih.gov Another versatile method is the Van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgresearchgate.net While this method does not directly use an alkyne, this compound can be a precursor to the required aldehyde.

Table 3: Synthesis of Oxazole Derivatives

Reactants Reagents and Conditions Product Yield (%) Reference
Propargylic alcohols, Amides Ru and Au catalysts Substituted oxazoles Good rsc.orgnih.gov
Aldehydes, TosMIC Base 5-Substituted oxazoles Good wikipedia.org

The synthesis of quinazolines can be achieved using precursors derived from this compound. A key intermediate is 3-ethynylaniline (B136080), which can be obtained from the corresponding nitro compound, which in turn can be synthesized from this compound. This aniline (B41778) derivative can then undergo condensation reactions with various carbonyl compounds or their equivalents to form the quinazoline (B50416) ring system. For example, the reaction of 3-ethynylaniline with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) is a key step in the synthesis of the anticancer drug Erlotinib. nih.gov Furthermore, substituted anilines have been used in the synthesis of various quinazolinone derivatives. nih.gov

Table 4: Synthesis of Quinazoline Derivatives

Precursor Reagents and Conditions Product Yield (%) Reference
3-Ethynylaniline 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, Pyridine or excess aniline [6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine (Erlotinib) 71 (final step) nih.gov
Anthranilic acid Chloroacyl chloride, then amine Fused quinazolinones Acceptable
Synthesis of Formazans

Formazans are a class of intensely colored compounds characterized by the core structure R-N=N-C(R')=N-NH-R''. They are notable for their applications as dyes, redox indicators, and ligands in coordination chemistry. rsc.orgrsc.org A primary method for formazan (B1609692) synthesis involves the reaction of compounds containing an active methylene (B1212753) group with two equivalents of an aryl diazonium salt. rsc.org

The methyl group of this compound, being adjacent to the electron-withdrawing carbonyl group, serves as an activated methylene source. In a proposed synthesis, this compound can react with two equivalents of a chosen aryl diazonium salt under basic conditions to yield a C-aryl formazan. This reaction would introduce the formazan moiety at the methyl position while preserving the synthetically valuable ethynyl group for subsequent transformations.

While direct synthesis from this compound is a plausible application of established methods, related research has demonstrated the successful creation of "clickable" formazans from similar building blocks. For instance, 3-(4-ethynylphenyl)-1,5-diphenylformazan has been synthesized by coupling 4-ethynylbenzaldehyde (B1303622) phenylhydrazone with a diazonium salt. researchgate.netmdpi.com This highlights the compatibility of the ethynylphenyl moiety with formazan synthesis conditions and underscores the potential for creating formazans that can be easily conjugated to other molecules via click chemistry. mdpi.com

Table 1: General Reaction Scheme for Formazan Synthesis

ReactantsConditionsProduct Type
This compound + 2 eq. Ar-N₂⁺Cl⁻Basic medium (e.g., Pyridine)C-(3-ethynylphenylcarbonyl)-N,N'-diarylformazan
Hydrazone + 1 eq. Ar-N₂⁺Cl⁻Basic mediumAsymmetric Formazan

Synthesis of Chiral Compounds

The prochiral ketone functionality of this compound is an ideal target for asymmetric synthesis, enabling the production of valuable chiral building blocks. The most common transformation is the asymmetric reduction of the carbonyl group to a secondary alcohol, yielding enantiomerically pure (R)- or (S)-1-(3-ethynylphenyl)ethanol. vulcanchem.comnih.gov

Several methodologies are effective for this purpose:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst, often based on ruthenium or rhodium, with a hydrogen donor like formic acid or isopropanol. It is a powerful technique for producing chiral alcohols with high enantioselectivity. Tandem reactions combining ATH with subsequent transformations, such as the palladium-catalyzed Sonogashira coupling, have been developed. For example, 1-(4-ethynylphenyl)ethanone (B1309936) has been used in a one-pot tandem reaction to produce chiral diols with high diastereoselectivity and enantioselectivity (up to 97% ee). rsc.orgrsc.org

Biocatalysis: The use of whole-cell biocatalysts, such as plant tissues (e.g., carrot roots) or microorganisms, offers an environmentally friendly approach for ketone reduction. researchgate.net Studies on analogous substrates like 1-(3,4-dimethylphenyl)ethanone have shown that bioreduction can produce chiral alcohols with excellent enantiomeric excess (>99% ee). researchgate.net

The resulting chiral alcohol, (R)-1-(3-ethynylphenyl)ethan-1-ol, is itself a key intermediate for more complex molecules, such as inhibitors of plasmepsin, a target in medicinal chemistry. vulcanchem.com Furthermore, advanced strategies involving C-H amination can introduce chirality at other positions. For instance, methods for the stereocontrolled synthesis of α-amino acids with alkynyl side chains have been developed, demonstrating the broader potential for creating diverse chiral structures from alkyne-containing precursors. nih.gov

Table 2: Examples of Asymmetric Reduction of Aryl Ketones

SubstrateMethodCatalyst/BiocatalystProductEnantiomeric Excess (ee)Reference
1-(4-Iodophenyl)ethanoneATHRu-based catalyst(S)-1-(4-Iodophenyl)ethanol>96% rsc.org
1-(3,4-Dimethylphenyl)ethanoneBioreductionSugar beet cell culture1-(3,4-Dimethylphenyl)ethanol>99% researchgate.net
This compoundAsymmetric ReductionChiral catalyst(R)-1-(3-Ethynylphenyl)ethan-1-olNot specified vulcanchem.com

Role in Medicinal Chemistry and Pharmaceutical Development

The this compound framework is a valuable motif in the design and synthesis of therapeutic agents. Its constituent parts—the phenyl ring, the ketone, and the terminal alkyne—can each play a critical role in molecular recognition, metabolic stability, and synthetic accessibility.

Intermediate in Pharmaceutical Synthesis

The compound serves as a key intermediate or building block in the synthesis of various pharmaceuticals. lookchem.com The 3-ethynylphenyl group is a component of several important drug molecules. A prominent example is Erlotinib, a kinase inhibitor used in cancer therapy, which features an N-(3-ethynylphenyl) group. scielo.org.mx The synthesis of Erlotinib and its analogues relies on the availability of 3-ethynylaniline. scielo.org.mx this compound is a versatile precursor to 3-ethynylaniline and other related intermediates through well-established chemical transformations such as reductive amination or conversion of the ketone to an oxime followed by reduction. Similarly, tert-butyl 3-ethynylphenylcarbamate, another key intermediate derived from 3-ethynylaniline, is widely used in pharmaceutical synthesis. lookchem.com

Scaffolds for Drug Discovery

In modern drug discovery, there is a strong emphasis on moving beyond flat, two-dimensional molecules to explore three-dimensional chemical space, which can lead to improved solubility, selectivity, and clinical success rates. whiterose.ac.ukrsc.org Molecular scaffolds are core structures upon which diverse libraries of compounds are built for biological screening. nih.gov

This compound is an excellent scaffold for lead-oriented synthesis due to its two orthogonal reactive sites. The ketone and alkyne can be independently functionalized to generate a wide array of derivatives with significant structural diversity. For example:

The alkyne can undergo Sonogashira couplings, "click" chemistry (cycloadditions), or reduction to create different linkers and substituents.

The ketone can be transformed into alcohols (chiral or achiral), amines, hydrazones, or various heterocycles.

This versatility allows for the systematic exploration of the structure-activity relationship (SAR) around a rigid phenyl core, making it a valuable starting point for identifying novel bioactive compounds. mdpi.com

Synthesis of Drug Impurities and Metabolites

The quality control of active pharmaceutical ingredients (APIs) requires the identification and quantification of any impurities, which often must be synthesized as certified reference materials. If an API contains the 3-ethynylphenyl moiety, this compound could potentially be a process-related impurity, arising from starting materials or side reactions.

A clear precedent for this role is seen with the drug Ketoprofen, where the structurally similar compound 1-(3-benzoylphenyl)ethanone is a known and regulated impurity (Ketoprofen Impurity A). mdpi.com Regulatory bodies require the synthesis and characterization of such impurities to develop validated analytical methods for quality assurance. mdpi.com Similarly, during the industrial synthesis of Erlotinib, several impurities containing the 3-ethynylphenyl group have been identified and synthesized for use as reference standards. scielo.org.mxgoogle.com Therefore, the synthesis of this compound is relevant for the preparation of potential impurities and metabolites for drugs built around this core structure.

Ligand Design in Medicinal Chemistry

A ligand is a molecule that binds to a biological target, such as a protein or enzyme, to elicit a therapeutic effect. The design of effective ligands requires the precise arrangement of functional groups that can interact favorably with the target's binding site. schrodinger.comuni-wuerzburg.de this compound provides several features that are highly advantageous in ligand design:

Hydrogen Bonding: The carbonyl oxygen of the ketone is an effective hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's active site.

Rigid Core: The phenyl ring acts as a rigid spacer, allowing for the precise positioning of functional groups to optimize binding interactions.

Versatile Ethynyl Group: The terminal alkyne is a small, linear, and relatively non-polar group that can act as a weak hydrogen bond donor or participate in pi-stacking interactions. Crucially, it serves as a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction used in fragment-based drug discovery and for attaching probes or reporter tags for photoaffinity labeling studies. researchgate.netmdpi.com

This combination of features makes this compound and its derivatives attractive candidates for designing selective and potent ligands for a wide range of biological targets.

Applications in Drug Delivery Systems

While direct use of this compound as a drug delivery vehicle is not its primary application, its structural features make it a valuable functional monomer for creating sophisticated drug delivery systems (DDSs). The terminal alkyne is particularly suited for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment of the molecule to polymers, dendrimers, or other nanocarriers.

For instance, research has shown the enzymatic reduction of the closely related 1-(4-ethynylphenyl)ethanone to its corresponding chiral alcohol, which is then used as a building block to functionalize the periphery of dendrimers. mdpi.com Dendrimers are a class of nanocarriers used in drug delivery, and functionalizing them with molecules containing biocompatible moieties like poly(ethylene glycol) (PEG) can enhance their utility for biological applications. mdpi.com The ability to attach such building blocks in a controlled manner is crucial for developing targeted and effective DDSs. researchgate.net

Furthermore, the functional groups on this compound could be exploited in the design of stimuli-responsive nanocarriers. researchgate.netnih.govresearchgate.net These advanced systems are engineered to release their therapeutic payload in response to specific triggers found in the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.govresearchgate.netnih.gov The ketone and alkyne moieties offer reaction sites for incorporating stimuli-responsive linkers or attaching the entire molecule to a larger carrier system designed for controlled release. nih.gov

Contribution to Materials Science and Engineering

This compound is classified as a material science building block, contributing significantly to the creation of novel functional materials. lookchem.comresearchgate.net Its utility stems from the ability to undergo various chemical modifications to produce materials with tailored properties.

Development of New Materials with Unique Properties

The compound serves as a key intermediate in the synthesis of materials with interesting optical and electronic properties. lookchem.com One notable application is in the synthesis of chalcones. For example, 1-(4-(phenylethynyl)phenyl)ethanone, a structural isomer, is used as a precursor to synthesize 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one through a Claisen-Schmidt condensation reaction. analis.com.my The resulting molecule, which combines acetylide and chalcone (B49325) systems, extends the π-conjugation and is investigated for its nonlinear optical (NLO) properties. analis.com.my Materials with strong NLO properties are crucial for the development of advanced optoelectronic devices. analis.com.my The presence of the ethynylphenyl group is a key component in designing these functional materials. analis.com.my

Precursor CompoundReaction TypeResulting Compound/MaterialKey Property
1-(4-(phenylethynyl)phenyl)ethanoneClaisen-Schmidt Condensation3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-oneNonlinear Optical (NLO) Activity
This compoundPolymerizationπ-Conjugated PolymersElectronic Conductivity
1,3-Diethynylbenzene (B158350)Chain-Growth Insertion PolymerizationPorous Polyacetylene FoamsHigh Surface Area

π-Conjugated Systems for Organic Electronics

The terminal alkyne group of this compound makes it an ideal monomer for the synthesis of π-conjugated polymers, which are central to the field of organic electronics. nih.govresearchgate.net These polymers are used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.net

The most prominent method for incorporating monomers like this compound is through click chemistry, specifically the CuAAC reaction. researchgate.netrsc.orgresearchgate.net This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting a terminal alkyne with an azide. rsc.org The resulting triazole ring can act as a conjugating π-linker within the polymer backbone, facilitating electron transfer between donor and acceptor moieties. researchgate.net Research has demonstrated the utility of this approach by reacting polymers containing azide groups with molecules featuring an ethynylphenyl unit, thereby creating functional polymer brushes for applications such as high-performance electrical memory. rsc.org The ability to create well-defined hetero-structures using azide-alkyne precursors is a powerful tool for developing new functional materials for organic electronics. researchgate.net

Polymerization Studies

The ethynyl group of this compound allows it to undergo various types of polymerization, leading to polymers with unique structures and properties. mdpi.com Its chemistry is closely related to that of diethynylarenes, such as 1,3-diethynylbenzene, which have been studied extensively. mdpi.comresearchgate.net

Rhodium(I) catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), are effective for the polymerization of arylacetylenes. mdpi.comresearchgate.net The polymerization of 1,3-diethynylbenzene with a Rh(I) catalyst has been shown to produce π-conjugated, porous polyacetylene foams through a chain-growth insertion mechanism. researchgate.net These materials possess a high surface area and a network of micropores, making them interesting for applications in catalysis and sorption. mdpi.com Given that this compound is a mono-functional version of 1,3-diethynylbenzene, it can be polymerized to form linear polymers or used as a comonomer to control the degree of cross-linking and modify the properties of the resulting polymer networks.

Another key polymerization method is the copper-catalyzed azide-alkyne "click" polymerization, which is highly efficient for creating polytriazoles. researchgate.net This technique has been used to synthesize soluble, ethynyl-capped hyperbranched polymers from monomers containing multiple azide and alkyne functionalities. jyu.fi

Polymerization MethodCatalyst/ConditionsMonomer(s)Resulting Polymer Type
Chain-Growth Insertion[Rh(nbd)acac]1,3-DiethynylbenzeneCross-linked, microporous polyacetylene network
Azide-Alkyne Cycloaddition ("Click")Copper(I)Diazides and Di/Tetra-alkynesLinear or Hyperbranched Polytriazoles
Transition Metal CatalyzedNi or Co ComplexesDiethynylarenesBranched or cross-linked polyphenylenes

Supramolecular Assembly and Self-Aggregation

Supramolecular chemistry involves the assembly of molecules held together by non-covalent interactions. wikipedia.orgfortunejournals.com this compound possesses several structural features that enable it to participate in supramolecular assembly and self-aggregation. The formation of these larger, ordered structures is driven by a combination of weak, reversible interactions. fortunejournals.comrsc.org

The resulting supramolecular polymers exhibit dynamic properties, such as responsiveness to stimuli and self-healing capabilities, which are not typically found in conventional covalent polymers. wikipedia.orgrsc.org The study of these assemblies provides insight into creating complex, functional soft materials. researchgate.netmdpi.com

The design of supramolecular structures relies on the predictable and directional nature of non-covalent interactions. fortunejournals.com The key interactions that this compound can engage in include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The ketone group (C=O) on the molecule is a potent hydrogen bond acceptor. It can interact with hydrogen bond donors, such as water, alcohols, or amine groups on other molecules, to form defined assemblies. nih.govresearchgate.net

π-π Stacking: The phenyl ring provides a π-rich surface that can engage in stacking interactions with other aromatic rings. rsc.orgresearchgate.net These interactions are crucial for the organization of molecules in the solid state and in solution, contributing significantly to the stability of the resulting supramolecular architecture. nih.gov

Other Interactions: The terminal alkyne C-H bond can act as a weak hydrogen bond donor. Furthermore, the π-system of the alkyne and the phenyl ring can participate in various other interactions, including C-H···π and lone pair···π interactions, which further guide the self-assembly process. researchgate.netrsc.org

Theoretical and experimental studies on similar molecular systems have shown that hydrogen bonding and π-π stacking often work cooperatively, where the formation of a hydrogen bond can influence the electron density of the aromatic ring, thereby strengthening the stacking interaction. rsc.orgrsc.org The interplay of these forces allows for the construction of complex one-, two-, or three-dimensional networks from simple molecular building blocks like this compound. nih.gov

2 Metal-Organic Frameworks and Coordination Polymers

The unique bifunctionality of this compound, featuring both a coordinating keto group and a reactive terminal alkyne, positions it as a molecule of significant interest in the design and functionalization of advanced porous materials like metal-organic frameworks (MOFs) and coordination polymers. While its direct use as a primary building block in the de novo synthesis of these materials is not extensively documented in dedicated research, its structural motifs are central to established strategies for creating and modifying these complex architectures. The application of this compound and its derivatives can be primarily understood through two main avenues: its role as a ligand in forming coordination polymers and its potential for post-synthetic modification of existing MOFs.

A significant application of the ethynyl group in this compound lies in the post-synthetic modification (PSM) of pre-constructed MOFs. researchgate.netrsc.org PSM allows for the introduction of new functionalities into a MOF while preserving its crystalline framework. rsc.org The terminal alkyne of this compound is an ideal candidate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ust.hk This highly efficient and specific reaction can be used to covalently attach the ethynylphenyl ethanone (B97240) moiety to a MOF that has been pre-functionalized with azide groups. This approach allows for the precise incorporation of the ketone functionality into the pores of the MOF, which can then be used for further chemical transformations or to influence the material's adsorption properties.

For instance, a MOF like UiO-66-NH2, which contains amino groups, can be readily converted to an azide-functionalized version (UiO-66-N3). The subsequent reaction with this compound via CuAAC would result in the ketone functionality being anchored within the MOF's pores. The introduced ketone group could then serve as a site for catalysis or as a handle for grafting other molecules.

The polymerization of related molecules, such as 1,3-diethynylbenzene, highlights the potential of the ethynyl group to form porous, π-conjugated foams. researchgate.net These materials, synthesized through chain-growth insertion polymerization, possess hierarchically structured pores and high surface areas. researchgate.net This suggests that under appropriate catalytic conditions, this compound could be polymerized to create novel porous organic polymers where the ketone group provides an additional layer of functionality.

The table below summarizes the properties of representative coordination polymers and functionalized materials that utilize ligands with structural similarities to this compound, illustrating the potential characteristics of materials derived from this compound.

MaterialMetal/CatalystLigand/MonomerSynthetic StrategyKey PropertiesReference
[Zn(HL)(NO₃)₂(DMF)]·DMFZinc(II)N-(4-(pyridinyl-4-ethynyl)phenyl)-isonicotinamide (HL)Solvothermal1D coordination polymer, photoluminescent researchgate.net
[Cd(HL)(NO₃)₂(DMF)]·DMFCadmium(II)N-(4-(pyridinyl-4-ethynyl)phenyl)-isonicotinamide (HL)Solvothermal1D coordination polymer, photoluminescent researchgate.net
PolyHIPE Foam[Rh(nbd)acac]1,3-DiethynylbenzeneChain-growth insertion polymerizationHierarchically porous, high surface area (up to 1055 m²/g) researchgate.net
Ethynyl-capped hb-CPTACopper(I)1,2-bis(4-azidophenyl)-1,2-diphenylethene and 1,1,2,2-tetrakis(4-ethynylphenyl)ethaneClick polymerizationSoluble, thermally stable (up to 340 °C), post-functionalizable ust.hk

Spectroscopic and Advanced Characterization Methodologies Excluding Basic Compound Identification

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net Beyond simple one-dimensional ¹H and ¹³C spectra, advanced 2D NMR techniques are employed to definitively assign the structure of 1-(3-Ethynylphenyl)ethanone and its derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing connectivity between atoms. nih.gov

For instance, in the structural characterization of complex molecules derived from ethynylphenyl precursors, 2D NMR is essential. nih.gov The HMBC experiment is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. For a molecule like this compound, HMBC would show correlations from the methyl protons of the acetyl group to the carbonyl carbon and the adjacent aromatic carbon, as well as correlations from the acetylenic proton to the two carbons of the alkyne and the attached aromatic carbon, thus confirming the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data are typical and may vary slightly based on solvent and experimental conditions.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Acetyl CH₃ ~2.60 (s, 3H) ~26.7 C=O
Acetyl C=O - ~197.5 Acetyl H, Aromatic H's
Alkyne CH ~3.15 (s, 1H) ~77.8 C≡C, Aromatic C
Alkyne C≡ - ~82.9 Alkyne H, Aromatic H
Aromatic C1 - ~137.8 Aromatic H's
Aromatic C2 ~8.05 (t, 1H) ~128.9 Aromatic H's
Aromatic C3 - ~122.5 Alkyne H
Aromatic C4 ~8.08 (dt, 1H) ~134.5 Aromatic H's
Aromatic C5 ~7.80 (dt, 1H) ~131.2 Aromatic H's

Mass Spectrometry in Mechanistic Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of compounds and for gaining insight into reaction mechanisms by identifying intermediates and products. In studies involving this compound, MS confirms the successful incorporation of the ethynylphenyl ethanone (B97240) moiety into a larger molecular framework by verifying the mass of the resulting product. For example, in the synthesis of complex heterocyclic structures, the mass spectrum of the final product will show a molecular ion peak [M]⁺ corresponding to the expected molecular weight.

Mechanistic investigations often rely on identifying transient species or key intermediates. While direct detection of intermediates involving this compound can be challenging, high-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of a product, lending strong support to a proposed reaction pathway. For example, after a cycloaddition reaction, HRMS can confirm the formation of the new ring system by matching the observed mass to the calculated mass of the product with high accuracy. scielo.org.mx

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by mapping atomic positions in three-dimensional space. libretexts.orgwordpress.com While obtaining a single crystal of this compound itself may be challenging, its derivatives are frequently characterized using this technique. This method unambiguously confirms atomic connectivity, bond lengths, bond angles, and the conformation of the molecule in the solid state.

For example, the structure of 3-(4-ethynylphenyl)-1,5-diphenylformazan, a derivative synthesized from a related precursor, was unequivocally confirmed by single-crystal X-ray analysis. mdpi.com Such an analysis would reveal the planarity of the phenyl rings, the specific geometry of the formazan (B1609692) chain, and the orientation of the ethynyl (B1212043) group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. scielo.org.mxmdpi.com

Table 2: Typical Crystallographic Data Parameters (Note: These are general parameters obtained in a single-crystal X-ray diffraction experiment for an organic compound.)

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) define the size and shape of the repeating unit of the crystal lattice.
Z The number of molecules per unit cell.
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Spectroscopic Techniques for Reactivity Monitoring

Monitoring the progress of a chemical reaction in real-time is crucial for optimization and mechanistic understanding. Spectroscopic techniques such as in-situ NMR and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for this purpose. ed.ac.uk When this compound is used as a reactant, these techniques can track its consumption and the formation of products.

For instance, in a reaction involving the terminal alkyne, the characteristic C≡C-H stretch in the IR spectrum (around 3300 cm⁻¹) or the alkyne proton signal in the ¹H NMR spectrum can be monitored. The disappearance of these signals over time provides a direct measure of the reaction rate. Similarly, the appearance of new signals corresponding to the product can be tracked to follow its formation. This approach allows for detailed kinetic analysis and helps in identifying the presence of any stable intermediates during the course of the reaction.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. brunel.ac.uk DFT methods are used to approximate the solutions to the Schrödinger equation by calculating the electron density of a system, which provides a balance between accuracy and computational cost. researchgate.net Such studies are instrumental in predicting the fundamental chemical characteristics of 1-(3-Ethynylphenyl)ethanone.

DFT calculations can elucidate the geometric and electronic factors that govern the stability and reactivity of this compound. By optimizing the molecule's geometry, one can determine key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

The reactivity of the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, the acidic proton of the terminal alkyne would be identified as a site for nucleophilic interaction or deprotonation.

From the energies of the frontier molecular orbitals calculated via DFT, a range of quantum chemical descriptors can be derived. nih.gov These descriptors quantify the global reactivity of a molecule. frontiersin.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap implies high hardness and low reactivity.

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. It is the negative of electronegativity.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons to itself.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Table 1: Illustrative Quantum Chemical Descriptors for a Phenyl-Substituted Ketone System

DescriptorFormulaSignificance
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to deformation or change; stability
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency
Electronegativity (χ) -(EHOMO + ELUMO) / 2Electron attracting power
Global Electrophilicity (ω) μ² / (2η)Propensity to accept electrons

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The energy and symmetry of these orbitals are paramount in determining whether a reaction is favorable.

For this compound, the HOMO is expected to be located primarily on the π-system of the phenyl ring and the ethynyl (B1212043) group, making these sites susceptible to attack by electrophiles. The LUMO would likely be centered around the carbonyl group and the conjugated system, indicating these as the sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. FMO theory is particularly effective in predicting the outcomes of pericyclic reactions, such as cycloadditions, which could involve the ethynyl group of this compound acting as a dienophile or dipolarophile.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap

OrbitalEnergy (eV)Significance
HOMO -7.5Energy of the highest occupied molecular orbital; relates to ionization potential
LUMO -1.8Energy of the lowest unoccupied molecular orbital; relates to electron affinity
HOMO-LUMO Gap (ΔE) 5.7Indicates kinetic stability, chemical reactivity, and optical excitability

Molecular Dynamics Simulations (for derived materials)

While DFT and FMO theory focus on single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of thousands or millions of atoms over time. This technique is ideal for investigating the bulk properties of materials derived from this compound, such as polymers. For instance, polymerization of the ethynyl group could lead to the formation of a conjugated polymer, poly(this compound).

An MD simulation of such a polymer would involve:

Building a Model: Constructing an amorphous simulation box containing multiple polymer chains.

Applying a Force Field: Defining a set of equations that describe the potential energy of the system based on the positions of its atoms.

Simulation: Solving Newton's equations of motion for each atom, allowing the system to evolve over time at a specific temperature and pressure. brunel.ac.uk

From the resulting trajectory, one can calculate macroscopic properties of the derived material, such as its density, glass transition temperature, mechanical properties (e.g., Young's modulus), and the diffusion of small molecules within the polymer matrix. These simulations provide a crucial link between molecular structure and the performance of the final material.

Modeling Excited Electronic States (for derived materials)

The conjugated nature of this compound suggests that materials derived from it may possess interesting photophysical properties. Modeling the behavior of these materials upon absorption of light requires the study of their excited electronic states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions. For a polymer derived from this compound, TD-DFT calculations could predict:

UV-Visible Absorption Spectrum: Identifying the wavelengths of maximum absorption (λmax).

Nature of Transitions: Determining whether excitations are localized on specific parts of the molecule or delocalized across the conjugated backbone (e.g., π → π* transitions).

Fluorescence and Phosphorescence: Providing insight into the potential for the material to emit light after excitation.

These theoretical predictions are vital for the rational design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optical devices.

Q & A

Q. What advanced techniques validate the environmental stability of this compound and its metabolites?

  • Analytical Workflow :
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS .
  • Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (LC₅₀) and QSAR models to predict bioaccumulation .
  • Regulatory Compliance : Align with OECD guidelines for chemical safety assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.